molecular formula C8H16ClNO3 B8374713 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride

Cat. No. B8374713
M. Wt: 209.67 g/mol
InChI Key: WGTNAUBLJLWMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599344

Procedure details

Suspend 95.4 g (0.455 mole) 2-methylene-3-quinuclidinone dihydrate hydrochloride in a solution of 255 g (1.85 moles) anhydrous potassium carbonate dissolved in 350 ml H2O. When the suspension clears add 500 ml methylene chloride and mix the 2-phase system overnight using a mechanical stirrer. Separate the layers and dry the methylene chloride layer over potassium carbonate. Remove the solvents in vacuo to obtain the title compound. Repeat the extraction until most of the product is collected.
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.O.O.[CH2:4]=[C:5]1[C:10](=[O:11])[CH:9]2[CH2:12][CH2:13][N:6]1[CH2:7][CH2:8]2.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>O>[CH2:4]=[C:5]1[C:10](=[O:11])[CH:9]2[CH2:12][CH2:13][N:6]1[CH2:7][CH2:8]2 |f:0.1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
95.4 g
Type
reactant
Smiles
Cl.O.O.C=C1N2CCC(C1=O)CC2
Step Two
Name
Quantity
255 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mix the 2-phase system overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the methylene chloride layer over potassium carbonate
CUSTOM
Type
CUSTOM
Details
Remove the solvents in vacuo

Outcomes

Product
Name
Type
product
Smiles
C=C1N2CCC(C1=O)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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